Bienvenue dans la boutique en ligne BenchChem!

OSU-53

Osteoblast Glucocorticoid-induced Osteoporosis Cytoprotection

OSU-53 is an orally bioavailable direct AMPK activator (EC50 0.3 μM) with dual mTOR inhibitory activity. Unlike indirect activators (metformin/AICAR), it bypasses LKB1 dependency, maintaining potency in LKB1-null models (IC50 5 μM). It demonstrates genotype-selective potency in RAS/BRAF mutants and superior osteoblast cytoprotection vs A-769662. Ideal for TNBC xenograft studies at 50-100 mg/kg oral dosing.

Molecular Formula C25H24F3N3O6S2
Molecular Weight 583.6 g/mol
Cat. No. B609785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSU-53
SynonymsOSU-53;  OSU53;  OSU 53
Molecular FormulaC25H24F3N3O6S2
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)CN2C(=O)C(=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)SC2=O
InChIInChI=1S/C25H24F3N3O6S2/c1-24(11-3-2-4-12-24)15-30-22(32)21(38-23(30)33)13-16-5-7-17(8-6-16)29-39(36,37)18-9-10-20(31(34)35)19(14-18)25(26,27)28/h5-10,13-14,29H,2-4,11-12,15H2,1H3/b21-13-
InChIKeyFANMQRSNMHKZCR-BKUYFWCQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OSU-53 for Scientific Procurement: AMPK Activator with Direct mTOR Inhibition


OSU-53 is an orally bioavailable small molecule that functions as a direct AMP-activated protein kinase (AMPK) activator (EC50 = 0.3 μM in recombinant kinase assays) and also exhibits direct mTOR inhibitory activity [1][2]. Unlike many indirect AMPK modulators, OSU-53 directly stimulates AMPK in cell-free systems, placing it in the class of direct small-molecule AMPK activators that includes A-769662 and Compound 13 [1][3]. Beyond AMPK/mTOR signaling, OSU-53 modulates lipid metabolism (suppresses fatty acid biosynthesis, shifts to oxidation), induces autophagy (LC3-I to LC3-II conversion), and engages PP2A-dependent Akt dephosphorylation [1][2].

OSU-53 vs. Generic AMPK Activators: Why Substitution Compromises Experimental Integrity


AMPK activators are not functionally interchangeable. Indirect activators like metformin require intact LKB1 and cannot activate AMPK in cell-free systems, whereas OSU-53 directly activates recombinant AMPK with an EC50 of 0.3 μM independent of upstream kinases [1][2]. Among direct activators, OSU-53 uniquely combines dual AMPK activation with direct mTOR inhibition, whereas A-769662 and Compound 13 lack this mTOR-inhibitory activity [3][4]. Furthermore, OSU-53 demonstrates superior cytoprotective efficacy compared to A-769662 and Compound 13 in dexamethasone-treated osteoblasts [4]. Substituting OSU-53 with other AMPK activators risks losing the dual-mechanism pharmacology, genotype-selective potency (RAS/BRAF-mutant sensitivity), and the PP2A-mediated Akt dephosphorylation that circumvents mTOR-inhibitor feedback activation [1][3][5].

OSU-53 Product-Specific Quantitative Differentiation Guide: Data for Procurement Decision-Making


OSU-53 vs. A-769662 and Compound 13: Comparative Cytoprotection Efficacy in Osteoblasts

OSU-53 demonstrated superior protection of human OB-6 osteoblastic cells against dexamethasone-induced cell death compared to two other direct AMPK activators, A-769662 and Compound 13 [1]. The study explicitly states that OSU-53 was 'more efficient' than both comparators in this cytoprotection assay [1].

Osteoblast Glucocorticoid-induced Osteoporosis Cytoprotection

OSU-53 LKB1-Independent Antiproliferative Activity: Differentiation from Metformin and AICAR

OSU-53 inhibited the viability and clonogenic growth of MDA-MB-231 and MDA-MB-468 TNBC cells with IC50 values of 5 μM and 2 μM, respectively, despite the lack of LKB1 expression in MDA-MB-231 cells [1]. In contrast, indirect AMPK activators such as metformin and AICAR require LKB1 for AMPK activation and show severely attenuated activity in LKB1-deficient contexts [2][3].

Triple-Negative Breast Cancer LKB1 Deficiency AMPK Activation

OSU-53 Oral Bioavailability and In Vivo Tumor Suppression in TNBC Xenografts

Daily oral administration of OSU-53 at 50 mg/kg and 100 mg/kg for 28 days suppressed MDA-MB-231 xenograft tumor growth by 47-49% (p < 0.05) in athymic nude mice [1]. This establishes OSU-53 as an orally bioavailable agent with validated in vivo antitumor efficacy, a characteristic not universally shared among direct AMPK activators such as A-769662, which has limited oral bioavailability [2].

Xenograft Oral Bioavailability Triple-Negative Breast Cancer

OSU-53 Direct mTOR Inhibition: Dual-Mechanism Differentiation

OSU-53 exhibits direct mTOR inhibitory activity in addition to AMPK activation, as demonstrated by persistent growth inhibition even after AMPK knockdown [1]. This dual mechanism is unique among direct AMPK activators; A-769662 and Compound 13 do not directly inhibit mTOR [2][3]. Furthermore, OSU-53 shows enhanced potency in thyroid cancer cells harboring activating RAS or BRAF mutations, with more robust AMPK activation, mTOR suppression, and autophagy induction compared to wild-type or PTEN-null lines [1].

mTOR Inhibition Dual Pharmacology RAS/BRAF Mutations

OSU-53 Research Applications: Validated Scenarios for Experimental and Preclinical Use


LKB1-Deficient or LKB1-Mutant Tumor Model Studies

OSU-53 is the appropriate AMPK activator for in vitro and in vivo studies in LKB1-deficient tumor models (e.g., MDA-MB-231 TNBC) where indirect activators like metformin and AICAR show negligible activity [1]. Its direct activation mechanism bypasses the requirement for upstream LKB1, maintaining full antiproliferative potency (IC50 = 5 μM) in LKB1-null contexts [1].

In Vivo Xenograft Studies Requiring Oral Dosing of an AMPK Activator

For in vivo efficacy studies in TNBC or other solid tumor xenograft models, OSU-53 provides a validated oral dosing regimen (50-100 mg/kg daily) that achieves 47-49% tumor growth suppression [2]. This avoids the formulation and administration challenges associated with poorly bioavailable direct AMPK activators such as A-769662 [3].

RAS/BRAF-Mutant Cancer Cell Line and Xenograft Studies

OSU-53 demonstrates genotype-selective enhanced potency in RAS- or BRAF-mutant thyroid cancer cell lines, making it the preferred AMPK-targeting tool for studies in these oncogene-driven models [4]. The dual AMPK activation/mTOR inhibition mechanism provides more robust pathway suppression in this genetic context [4].

Osteoblast Cytoprotection and Glucocorticoid-Induced Osteoporosis Research

OSU-53 offers superior cytoprotective efficacy in osteoblast models compared to A-769662 and Compound 13, as demonstrated in human OB-6 cells exposed to dexamethasone [5]. This positions OSU-53 as the optimal AMPK activator for studies investigating AMPK-mediated bone protection mechanisms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for OSU-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.